molecular formula C9H7ClN2O B3033063 2-Chloro-5-methoxyquinoxaline CAS No. 76052-76-1

2-Chloro-5-methoxyquinoxaline

Cat. No. B3033063
CAS RN: 76052-76-1
M. Wt: 194.62 g/mol
InChI Key: JRHWLTKUSQJBHH-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxyquinoxaline is a compound that serves as a key intermediate in the synthesis of various quinoxaline derivatives. These derivatives are of significant interest due to their potential biological activities, including antimicrobial and antineoplastic properties. The presence of a chlorine atom and a methoxy group on the quinoxaline nucleus allows for further functionalization and the creation of a diverse array of compounds with varying biological activities .

Synthesis Analysis

The synthesis of 2-Chloro-5-methoxyquinoxaline derivatives often involves nucleophilic substitution reactions where the chlorine atom is replaced with other groups, such as ether linkages. This transformation is a critical step in the creation of new compounds with potential optimized biological activities. For instance, the synthesis of 4-(2-methylquinoxalinyloxy) benzaldehyde and its derivatives involves replacing the C2 chlorine with an ether linkage attached to a benzene ring, which can then be further reacted to yield new Schiff bases containing quinoxaline moieties .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including those with a 2-chloro-5-methoxy substitution pattern, is characterized by the presence of a heterocyclic quinoxaline core. This core structure can be further modified to yield a variety of derivatives with different substituents, which can significantly affect the compound's electronic properties and biological activity. The crystal and molecular structure of related compounds, such as 5-chloro-7-nitro-2,3-dihydroxyquinoxaline, has been determined using X-ray crystallography, revealing details such as bond distances and angles that are crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

2-Chloro-5-methoxyquinoxaline and its derivatives undergo various chemical reactions that are essential for their functionalization and biological activity. For example, the reaction of 5-chloro-6-nitroquinoxaline with different nucleophiles can lead to a range of substitution products, demonstrating the compound's reactivity and the possibility of chemoselectivity reversals depending on the nucleophile used . Additionally, the metalation of 2-chloroquinoxaline has been studied, with lithiation reactions yielding lithio derivatives that can be further reacted with carbonyl compounds and iodine to obtain new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-5-methoxyquinoxaline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity towards various reagents and metal ions. For instance, the introduction of a methoxy group can affect the compound's electron distribution and, consequently, its reactivity and interaction with metal ions, as seen in the case of 5-chloro-8-methoxyquinoline derivatives that exhibit selective binding and fluorescence response to certain metal ions . The thermodynamic quantities for complexation of these derivatives with metal ions have been determined, providing insights into their selectivity and potential applications in sensing and separation technologies .

Safety and Hazards

2-Chloro-5-methoxyquinoxaline is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-chloro-5-methoxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-9(7)11-5-8(10)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHWLTKUSQJBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC(=CN=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506874
Record name 2-Chloro-5-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76052-76-1
Record name 2-Chloro-5-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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